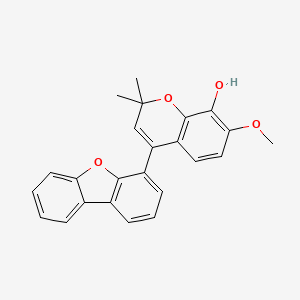
4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol is a complex organic compound that features a unique structure combining elements of dibenzofuran and chromen. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both dibenzofuran and chromen moieties in its structure suggests that it may exhibit interesting biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol typically involves the formation of the dibenzofuran and chromen rings followed by their coupling. One common method involves the cyclization of diarylether derivatives to form the dibenzofuran nucleus . This can be achieved through palladium or copper-catalyzed C-H activation followed by cyclization of 2-arylphenols . The chromen ring can be synthesized through various methods, including the cyclization of phenol derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. The use of microwave-assisted synthesis (MWI) has been reported to improve the efficiency of such reactions .
Análisis De Reacciones Químicas
Types of Reactions
4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol is not fully understood. it is likely that the compound interacts with various molecular targets and pathways due to its complex structure. The dibenzofuran moiety may interact with enzymes and receptors, while the chromen ring could be involved in redox reactions and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: A simpler compound with a similar dibenzofuran nucleus.
Chromone: A compound with a similar chromen ring structure.
Benzofuran: Another related compound with a fused benzene and furan ring.
Uniqueness
4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol is unique due to the combination of the dibenzofuran and chromen moieties in its structure. This dual functionality may confer unique chemical and biological properties that are not present in simpler compounds like dibenzofuran or chromone .
Propiedades
Fórmula molecular |
C24H20O4 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
4-dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol |
InChI |
InChI=1S/C24H20O4/c1-24(2)13-18(17-11-12-20(26-3)21(25)23(17)28-24)16-9-6-8-15-14-7-4-5-10-19(14)27-22(15)16/h4-13,25H,1-3H3 |
Clave InChI |
KTOKBPBESWDZHM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C2=C(O1)C(=C(C=C2)OC)O)C3=CC=CC4=C3OC5=CC=CC=C45)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


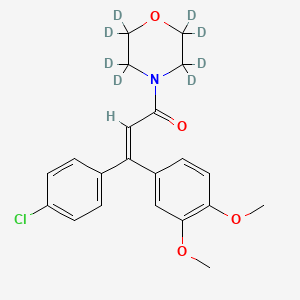

![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)
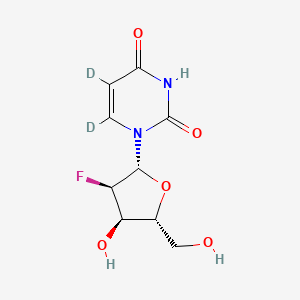
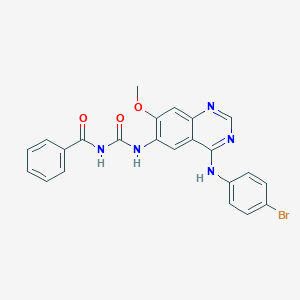
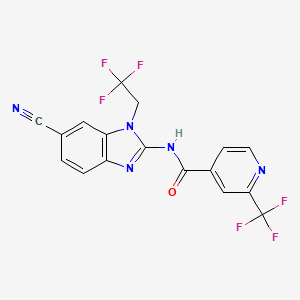
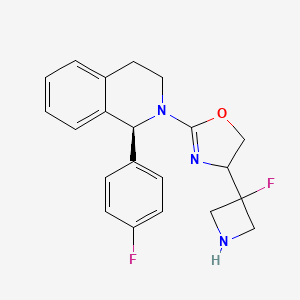
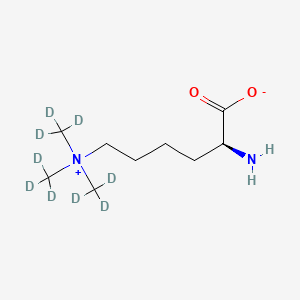
![3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B15139057.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139077.png)
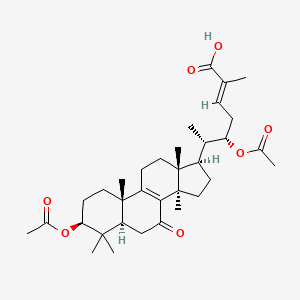
![(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B15139084.png)
![tert-butyl N-[6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B15139098.png)

